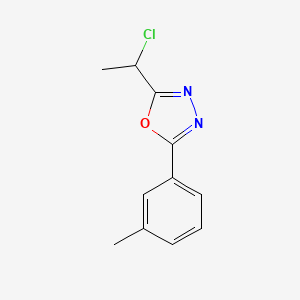
2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a chloroethyl group and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is likely to contribute to the compound’s stability and may influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring, the chloroethyl group, and the methylphenyl group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Green Synthesis Methods
One notable advancement is the development of green synthetic methods for preparing 2-aryl-1,3,4-oxadiazoles, highlighting an eco-friendly approach that features high yields, simplicity in purification, water as the reaction medium, energy efficiency, and no need for catalysts. This method emphasizes sustainability in chemical synthesis processes (Zhu et al., 2015).
Anticancer Potential
The 1,3,4-oxadiazole derivatives have been identified as potential anticancer agents, with specific compounds inducing apoptosis in cancer cell lines. This discovery opens pathways for the development of novel cancer therapies targeting apoptosis mechanisms (Zhang et al., 2005).
Corrosion Inhibition
Another application area is in the field of corrosion science, where oxadiazole derivatives have been utilized as corrosion inhibitors for metals. Their efficiency in preventing metal dissolution in corrosive environments demonstrates their potential in extending the life span of metal-based structures (Kalia et al., 2020).
Photoluminescent Materials
The synthesis and characterization of new mesogens containing 1,3,4-oxadiazole fluorophores for photoluminescent properties have been explored. These compounds exhibit potential applications in the development of optoelectronic devices due to their luminescent characteristics (Han et al., 2010).
Antimicrobial Activity
Studies have also focused on the antimicrobial evaluation of 1,3,4-oxadiazole derivatives. These compounds have shown significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Jafari et al., 2017).
Novel Synthesis Approaches
Research has been conducted on novel one-pot, four-component condensation reactions as an efficient approach for synthesizing fully substituted 1,3,4-oxadiazole derivatives. This method offers a streamlined synthesis process, potentially speeding up the production of these compounds for various applications (Ramazani & Rezaei, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(6-7)11-14-13-10(15-11)8(2)12/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIYFDWVUKKTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
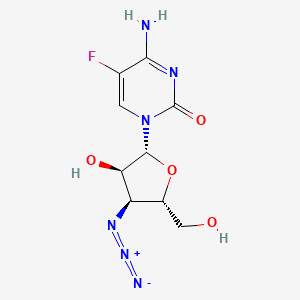

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole](/img/structure/B2981218.png)
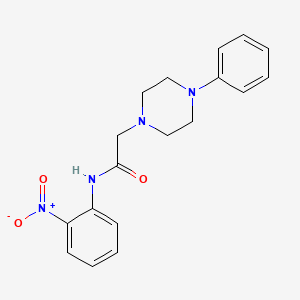
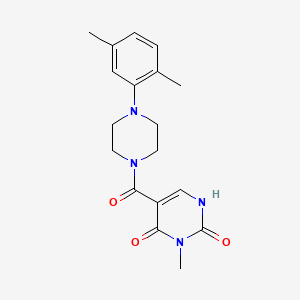
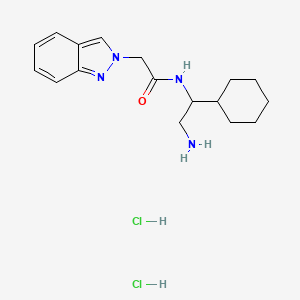
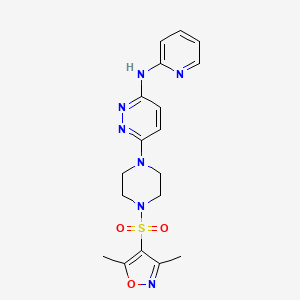
![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
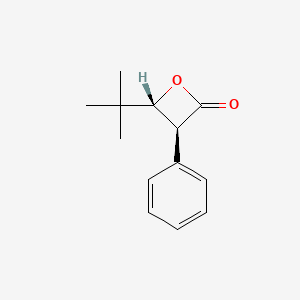

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
